1,3-Benzenedicarbonitrile,4,6-diamino-
Description
1,3-Benzenedicarbonitrile,4,6-diamino- (CAS: Not explicitly provided in evidence; referenced as a radical ion in ) is a substituted benzene derivative featuring two cyano (-CN) groups at the 1,3-positions and two amino (-NH₂) groups at the 4,6-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, polymer synthesis, or pharmaceutical intermediates.
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4,6-diaminobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,11-12H2 |
InChI Key |
NLLAIDCVACJMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)N)N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Benzenedicarbonitrile, 4,6-diamino- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dicyanobenzene with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of 1,3-Benzenedicarbonitrile, 4,6-diamino- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1,3-Benzenedicarbonitrile, 4,6-diamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to primary amines under suitable conditions.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzenedicarbonitrile, 4,6-diamino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarbonitrile, 4,6-diamino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorothalonil and the dibromo analog feature electron-withdrawing halogen substituents, enhancing stability and pesticidal activity . In contrast, the amino groups in 1,3-Benzenedicarbonitrile,4,6-diamino- are electron-donating, likely increasing its nucleophilic reactivity .
- Sulfonic Acid vs. Cyano Groups: The sulfonated analog (CAS 137-50-8) exhibits high water solubility due to sulfonic acid groups, unlike the hydrophobic cyano-based compounds .
Physicochemical Properties
Key Observations :
- Chlorothalonil’s low vapor pressure and water solubility make it suitable as a non-systemic fungicide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
